molecular formula C15H12N2O4 B6322274 4-Benzoyl-2-nitroacetanilide;  98% CAS No. 53502-23-1

4-Benzoyl-2-nitroacetanilide; 98%

Cat. No. B6322274
CAS RN: 53502-23-1
M. Wt: 284.27 g/mol
InChI Key: BFNPQKPWCMCEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzoyl-2-nitroacetanilide is a chemical compound with the linear formula C15H12N2O4 . It is a derivative of nitroacetanilide, which is a nitro derivative of acetanilide . The compound is used as an intermediate in the production of some dyes .


Molecular Structure Analysis

The molecular structure of 4-Benzoyl-2-nitroacetanilide can be analyzed using various techniques such as single-crystal X-ray diffraction . The compound has a molecular weight of 284.274 .


Physical And Chemical Properties Analysis

4-Benzoyl-2-nitroacetanilide is a solid compound . It has a molecular weight of 284.274 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.

Safety And Hazards

Nitroacetanilides, including 4-Benzoyl-2-nitroacetanilide, are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(4-benzoyl-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-10(18)16-13-8-7-12(9-14(13)17(20)21)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNPQKPWCMCEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamido-3-nitrobenzophenone

Synthesis routes and methods I

Procedure details

Twenty-three grams (0.1 m.) of 4-acetamidonbenzophenone, 50 ml. of acetic anhydride and 20 ml. of acetic acid were stirred together. A solution of 90 percent nitric acid (15 ml.), 10 ml. of acetic acid and 0.2 g. of urea was added dropwise to the benzophenone mixture. The reaction mixture was maintained at a temperature of about 50° C. during the nitration. The mixture was stirred at ambient temperature whereupon the mixture became very thick. The thick slurry was poured over ice and the insoluble product was filtered to yield 17.7 g. (62.5 percent yield) of 4-acetamido-3-nitrobenzophenone.
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Synthesis routes and methods II

Procedure details

Twenty-three grams (0.1 mole) of 4-acetamidobenzophenone, 50 ml. of acetic anhydride and 20 ml. of acetic acid were stirred together. A solution of 90 percent nitric acid (15 ml.), 10 ml. of acetic acid and 0.2 g. of urea was added dropwise to the benzophenone mixture. The reaction mixture was maintained at a temperature of about 50° C. during the nitration. The mixture was stirred at ambient temperature whereupon the mixture became very thick. The thick slurry was poured over ice and the insoluble product was filtered to yield 17.7 g. (62.5 percent yield) of 4-acetamido-3-nitrobenzophenone.
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